molecular formula C6H8N2O B1297840 2-Ethoxypyrazine CAS No. 38028-67-0

2-Ethoxypyrazine

Cat. No. B1297840
CAS RN: 38028-67-0
M. Wt: 124.14 g/mol
InChI Key: ZVVWBPYZGKHHSR-UHFFFAOYSA-N
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Description

2-Ethoxypyrazine is a compound that belongs to the class of alkylpyrazines, which are known for their role in the aroma and flavor of various foods and beverages. While the provided papers do not directly discuss 2-ethoxypyrazine, they do provide insights into related compounds, such as 2-methoxypyrazines and other substituted pyrazines, which can help infer some properties and synthesis methods for 2-ethoxypyrazine.

Synthesis Analysis

The synthesis of substituted pyrazines, including those with ethoxy groups, can be achieved through various chemical reactions. For instance, the synthesis of 2-amino-3-ethoxycarbonylpyrazine derivatives involves nucleophilic substitution reactions starting from 2-aminopyrazine-1-oxides . Similarly, the formation of methoxypyrazines from 2(1H)-pyrazinones with methylating agents suggests a potential pathway for synthesizing ethoxypyrazines using ethylating agents .

Molecular Structure Analysis

The molecular structure of pyrazines can be determined using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 2,5-dichloro-3-methoxypyrazine was elucidated, providing bond distances and angles consistent with literature values . This information is valuable for understanding the structural characteristics of 2-ethoxypyrazine, as the substitution of a methoxy group with an ethoxy group would likely result in similar structural features.

Chemical Reactions Analysis

Pyrazines undergo various chemical reactions, including nitrosation, nitration, bromination, and methylation . These reactions can be used to modify the pyrazine ring and introduce different functional groups. The reactivity of the pyrazine ring in 2-ethoxypyrazine would be expected to be similar, allowing for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of alkylpyrazines are influenced by their functional groups. For example, the presence of an ethoxy group in 2-ethoxypyrazine would affect its boiling point, solubility, and odor compared to other pyrazines. The use of 3-isopropyl-2-ethoxypyrazine as an internal standard in the determination of methoxypyrazines in musts indicates that ethoxypyrazines can be volatile and detectable at low concentrations . Additionally, the interaction of pyrazines with olfactory receptors, as seen with 2-isobutyl-3-methoxypyrazine, suggests that 2-ethoxypyrazine may also have a distinct odor profile that could contribute to the aroma of certain products .

Scientific Research Applications

2-Ethoxypyrazine is a chemical compound with the molecular formula C6H8N2O . It is a liquid at 20°C and has a light orange to yellow to green clear appearance . It has a boiling point of 92°C at 90 mmHg and a flash point of 60°C .

Unfortunately, the search results do not provide more detailed information about the methods of application or experimental procedures, nor the results or outcomes obtained from this study .

  • 2-Methacryloyloxyethyl Phosphorylcholine Polymers

    • Field: Biomedical Engineering
    • Application: These polymers are used in biodevices at small scales . They have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, which prevents nonspecific protein adsorption .
    • Methods: The polymers are used to construct biocompatible surfaces and interfaces with high antibiofouling performance .
    • Results: The polymers have been applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
  • Poly(2-oxazoline)s

    • Field: Biomedical Applications
    • Application: Poly(2-oxazoline)s are being studied for their potential in the next generation of biomedical materials .
    • Methods: The structure and function of poly(2-oxazoline)s are highly adjustable and diverse, making them suitable for various applications .
    • Results: Current studies are focused on the water solubility, invisibility, and thermoresponsive properties of poly(2-oxazoline)s. They have been applied in drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
  • 2-Methoxypyrazine in Wine Making

    • Field: Food Science
    • Application: 2-Methoxypyrazine is a compound that can be found in Cabernet Sauvignon wines produced from grapes grown in high-altitude and cold-climate regions . These compounds are considered a primary source of herbaceous and vegetal sensory characteristics .
    • Methods: Some strategies in the field and during winemaking have been studied with the aim of reducing the content of 2-methoxypyrazines . One such strategy is spontaneous fermentation .
    • Results: The study found that spontaneous fermentation may be used as a strategy to reduce the content of methoxypyrazines in relation to what is present in the grape, particularly when harvest conditions do not allow for complete grape ripening .
  • 3-Isobutyl-2-methoxypyrazine in Wine Blending

    • Field: Food Science
    • Application: Sensory interactions exist between 3-alkyl-2-methoxypyrazines and various volatiles in wines . In this study, the binary blending of Cabernet Franc wines containing high levels of MPs and three monovarietal red wines with two proportions was conducted after fermentation .
    • Methods: Volatiles were detected by gas chromatography-mass spectrometry (GC-MS), and wines were evaluated by quantitative descriptive analysis at three-month intervals during six-month bottle aging .
    • Results: The study found that blending wines exhibited lower intensity of ‘green pepper’, especially CFC samples blended by Cabernet Sauvignon wines with an even higher concentration of 3-isobutyl-2-methoxypyrazine (IBMP) .
  • 2,5-Dicarbonyl-3-Isobutyl-Piperazine in Wine Making

    • Field: Food Science
    • Application: 2,5-Dicarbonyl-3-isobutyl-piperazine (DCIP), which is proposed as the key intermediate of 3-isobutyl-2-methoxypyrazine (IBMP) biosynthesis, was incorporated into Cabernet Sauvignon clusters in situ using a soaking method .
    • Methods: The specific methods of application or experimental procedures are not detailed in the search results .
    • Results: The specific results or outcomes obtained are not detailed in the search results .

Safety And Hazards

2-Ethoxypyrazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-ethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-9-6-5-7-3-4-8-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIUKJHILQVQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878914
Record name 2-Ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxypyrazine

CAS RN

38028-67-0
Record name 2-Ethoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38028-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
N Al-Awadi, R Taylor - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
… data for the elimination corresponding to (I), for some alkoxypyrazines, but did not report data for 2-ethoxypyrazine itself, nor rates relative to 2-ethoxypyridine. In order to learn more …
Number of citations: 10 pubs.rsc.org
N Al-Awadi, R Taylor - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
… However, no data were reported for 2-ethoxypyrazine, and the differences in the temperature ranges used for the secondary and tertiary compounds means that large extrapolations are …
Number of citations: 5 pubs.rsc.org
SV Partsevska, VY Sirenko, KV Terebilenko… - Acta Crystallographica …, 2019 - scripts.iucr.org
… geometry by the N atom of the 2-ethoxypyrazine molecule and by two bridging cyanide … (electrostatic type) C—H⋯π interactions between cyano groups and 2-ethoxypyrazine rings. …
Number of citations: 8 scripts.iucr.org
S Lambrecht, J Kaulen - Flavour and fragrance journal, 1997 - Wiley Online Library
… (1), 2,3-diethenyl-5methylpyrazine (2), 2-prop-2-enylpyrazine (3), 5-ethenyl-2-methoxypyrazine (4) and 3-ethenyl-2ethoxypyrazine (5). Some of these derivatives have already been …
Number of citations: 2 onlinelibrary.wiley.com
OI Kucheriv, SI Shylin, VY Sirenko… - … A European Journal, 2022 - Wiley Online Library
… A new guest-free Hofmann clathrate analogue Fe(2-ethoxypyrazine) 2 {Ag(CN) 2 } 2 which undergoes a four-step spin crossover during the transition from the low-spin to the high-spin …
C Sala, M Mestres, MP Martı, O Busto… - Journal of Chromatography …, 2000 - Elsevier
… Pyrazines were satisfactorily separated under isothermal conditions, and quantification was carried out using 3-isopropyl-2-ethoxypyrazine as the internal standard. Ionic strength, time …
Number of citations: 93 www.sciencedirect.com
H Lumbroso, J Curé, T Konakahara, Y Takagi - Journal of Molecular …, 1980 - Elsevier
… The B conformation of 2-methoxypyridine and 2-ethoxypyrazine is made unstable by repulsion between the CNC and COC dipoles (0.5 and 1.3 D, whence U(Keesom) = 1.5 RT), while …
Number of citations: 17 www.sciencedirect.com
PJ Hartmann, HM McNair… - American Journal of …, 2002 - Am Soc Enol Viticulture
… Pyrazine standards (3-ethyl-, 3-isopropyl, 3-sec-butyl-, and 3-isobutyl-2-methoxypyrazine) and internal standards (3-ethyl- and 3-isopropyl-2-ethoxypyrazine) were purchased from …
Number of citations: 88 www.ajevonline.org
R López, E Gracia-Moreno, J Cacho… - Journal of Chromatography …, 2011 - Elsevier
… Analytes are recovered with triethylamine in dichloromethane and the organic extract is analysed by GC–SIM–MS using 3-isopropyl-2-ethoxypyrazine as internal standard. The …
Number of citations: 27 www.sciencedirect.com
B Klein, E O'Donnell, JM Gordon - The Journal of Organic …, 1964 - ACS Publications
… This was identical with the product obtained by direct oxidation of 2-ethoxypyrazine. In the latter … From 2-Ethoxypyrazine.—2-Ethoxypyrazine, bp 90-92 (90 mm.), 26 1.4960-1.4962, was …
Number of citations: 13 pubs.acs.org

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